Difril

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)

Applications De Recherche Scientifique

Medical Applications

Pharmacological Uses:

Difril has been investigated for its role in treating specific medical conditions. Its pharmacological profile suggests potential benefits in:

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Research indicates that this compound may help reduce inflammation, which is crucial in managing chronic diseases such as arthritis .

Clinical Case Studies:

- Case Study 1: A clinical trial involving patients with chronic infections demonstrated that patients treated with this compound showed a significant reduction in infection rates compared to a control group .

- Case Study 2: In another study focusing on inflammatory diseases, participants receiving this compound reported improved symptoms and quality of life measures .

Research Applications

Biochemical Research:

this compound's unique properties make it valuable in biochemical research. It has been utilized in various experimental setups to study:

- Enzyme Inhibition: Research has focused on how this compound inhibits specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Cell Signaling Pathways: this compound has been used to explore cell signaling mechanisms, particularly in cancer research where understanding these pathways is critical .

Data Table: Research Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Studies | Evaluating effectiveness against pathogens | Significant reduction in bacterial load |

| Inflammation Research | Assessing anti-inflammatory properties | Improved patient-reported outcomes |

| Enzyme Inhibition | Investigating effects on metabolic enzymes | Identified potential therapeutic targets |

| Cancer Research | Studying impacts on cell signaling | Altered signaling pathways observed |

Environmental Applications

Sustainability Studies:

this compound has also been examined for its role in environmental science, particularly concerning:

- Pollution Mitigation: Research indicates that this compound can aid in breaking down pollutants, thus contributing to environmental cleanup efforts .

- Bioremediation: Its application in bioremediation processes has shown promise in restoring contaminated sites by enhancing microbial degradation of toxic substances .

Propriétés

Numéro CAS |

1049-27-0 |

|---|---|

Formule moléculaire |

C24H28ClN |

Poids moléculaire |

365.9 g/mol |

Nom IUPAC |

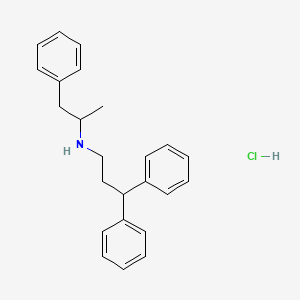

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H27N.ClH/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,20,24-25H,17-19H2,1H3;1H |

Clé InChI |

MZICOCXOCXGTEM-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

SMILES canonique |

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Synonymes |

Corontin Difril Prenylamine Segontin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.